6-Morpholino-4-(o-tolyl)nicotinamide
Description
6-Morpholino-4-(o-tolyl)nicotinamide is a nicotinamide derivative featuring a morpholine moiety at the 6-position and an o-tolyl (ortho-methylphenyl) group at the 4-position of the pyridine ring. Such structural features are critical in pharmaceutical and materials science, where substituents modulate solubility, stability, and biological activity. For example, morpholine-containing analogs of procaine have demonstrated retained anesthetic activity with altered toxicity profiles, highlighting the pharmacophoric importance of this moiety .
Properties
CAS No. |
342417-06-5 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21) |
InChI Key |
OYLKTBMWEREQKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Packing
The o-tolyl group in 6-Morpholino-4-(o-tolyl)nicotinamide introduces steric hindrance compared to unsubstituted phenyl or para-substituted analogs. In boron-based analogs (e.g., compounds 1–4 in ), o-tolyl groups resulted in shorter B–C bond lengths (1.570 Å vs. 1.576–1.587 Å for bulkier m-xylyl/mesityl groups) and smaller torsion angles (41.988° vs. 50.0–54.98°), leading to tighter molecular packing .
Morpholine vs. Other Amine Substituents
Replacing diethylamine with morpholine in procaine analogs preserved local anesthetic activity but reduced toxicity . In nicotinamides, the morpholine ring’s electron-rich oxygen may enhance hydrogen bonding with biological targets or solvents, improving solubility compared to aliphatic amines like dimethylamine.
Aryl Group Variations
- 4-(p-Tolyl) analog (e.g., 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile, ): The para-methyl group minimizes steric effects but may enhance π-π stacking interactions compared to the ortho-substituted derivative.
Physicochemical and Analytical Comparisons
Solubility and Extraction Efficiency
Studies on nicotinamide analogs () show that 10% methanol-water optimally extracts polar derivatives like this compound, achieving >85% recovery. In contrast, less polar analogs (e.g., N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide, ) may require higher organic solvent ratios due to sulfonyl group hydrophobicity.
Analytical Performance (UPLC-MS/MS)
*Assumed based on data for similar nicotinamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
